molecular formula C21H23ClN2O4 B2706824 methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448051-35-1

methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B2706824
CAS-Nummer: 1448051-35-1
Molekulargewicht: 402.88
InChI-Schlüssel: QJKCDMLMOFUGDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 7-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-21(2,28-18-8-5-16(22)6-9-18)19(25)23-17-7-4-14-10-11-24(20(26)27-3)13-15(14)12-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKCDMLMOFUGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be analyzed based on its molecular formula and weight:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 353.81 g/mol

The presence of the 4-chlorophenoxy group suggests potential interactions with biological targets, which may enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds structurally related to isoquinolines exhibit significant anticancer activities. For instance, various derivatives of 3,4-dihydroisoquinoline have shown cytotoxic effects against a range of cancer cell lines. The following table summarizes the findings from relevant studies:

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)3.2
Methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateA549 (Lung)4.5

These results indicate that methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate possesses notable cytotoxicity against lung cancer cells, suggesting its potential as an anticancer agent.

The mechanisms underlying the anticancer effects of this compound may involve:

  • Apoptosis Induction : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
  • Inhibition of Angiogenesis : By interfering with vascular endothelial growth factor (VEGF) signaling pathways, these compounds may reduce tumor growth by limiting blood supply.

Case Studies and Research Findings

  • Study on Cytotoxicity : A research study evaluated the cytotoxic effects of methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth across multiple tested lines, with significant effects observed in lung and breast cancer models .
  • Structure-Activity Relationship (SAR) : The study also explored the SAR of isoquinoline derivatives. Modifications to the phenoxy and amido groups were found to enhance biological activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., General Procedure C in ), using intermediates such as tert-butyl-substituted dihydroisoquinoline precursors. Key steps include Buchwald-Hartwig amination or alkylation with brominated aryl/alkyl halides (e.g., 4-chlorophenoxy derivatives). Purification involves column chromatography, and intermediates are characterized by 1H^1H-NMR and 19F^{19}F-NMR for structural confirmation .

Q. How can spectroscopic methods (NMR, HPLC) be optimized for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR to confirm the presence of the 4-chlorophenoxy group (downfield shifts for aromatic protons) and the methylpropanamido side chain (singlets for methyl groups). 19F^{19}F-NMR is unnecessary unless fluorinated analogs are synthesized.
  • HPLC : Employ reversed-phase HPLC with a C18 column and a mobile phase of methanol/water (e.g., 70:30 v/v), adjusted for retention time consistency. For purity analysis, use a gradient elution protocol similar to , where compounds showed retention times between 8.2–12.5 minutes .

Q. What chromatographic methods ensure purity assessment during synthesis?

  • Methodological Answer : Utilize a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) as described in . This system resolves polar functional groups (e.g., amides, esters) and detects impurities at 0.1% levels. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) are critical for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Substitution Patterns : Modify the 4-chlorophenoxy group (e.g., replace Cl with CF3_3, CN, or methoxy) to assess electronic effects on bioactivity, as demonstrated in for opioid peptidomimetics.
  • Backbone Variations : Introduce substituents at the 7-position of the dihydroisoquinoline core (e.g., benzyl, methoxybenzyl) to evaluate steric and hydrophobic contributions .
  • Activity Assays : Pair synthetic analogs with in vitro receptor-binding assays (e.g., µ-opioid receptor for pain modulation) to correlate structural changes with potency.

Q. How should researchers address contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Statistical Modeling : Apply Design of Experiments (DoE) principles ( ) to isolate variables (e.g., pH, temperature, solvent polarity) affecting bioactivity. Use response surface methodology (RSM) to identify optimal assay conditions.
  • Control Standardization : Include internal controls (e.g., reference agonists/antagonists) in each assay batch to normalize inter-experimental variability .

Q. What strategies optimize reaction yields in flow-chemistry setups for scaled synthesis?

  • Methodological Answer :

  • Continuous-Flow Design : Implement a tubular reactor with precise temperature control (e.g., 0–5°C for exothermic steps) and real-time monitoring via in-line IR spectroscopy.
  • Catalyst Immobilization : Use Pd(dppf)Cl2_2 anchored on solid supports (e.g., silica nanoparticles) to enhance catalyst recycling, as suggested by ’s palladium-mediated coupling protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.